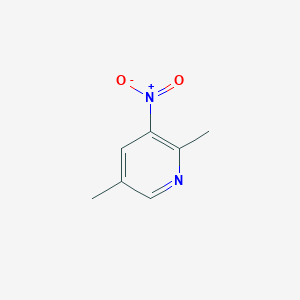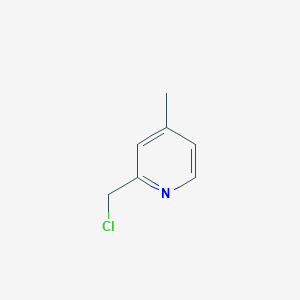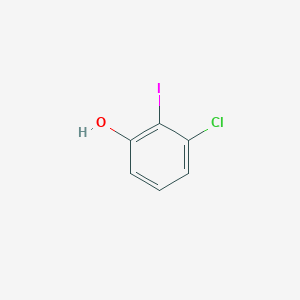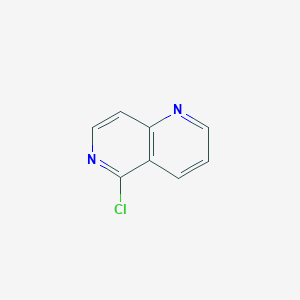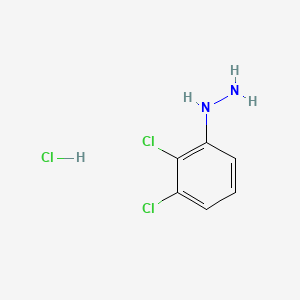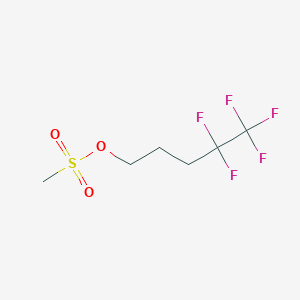
4,4,5,5,5-Pentafluoropentyl methanesulfonate
概要
説明
4,4,5,5,5-Pentafluoropentyl methanesulfonate is a chemical compound with the molecular formula C6H9F5O3S . It has a molecular weight of 256.19 and is also known by the IUPAC name this compound . This compound is typically stored under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentyl chain with five fluorine atoms attached to the last two carbon atoms, and a methanesulfonate group attached to the first carbon atom . The InChI code for this compound is 1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a density of 1.4±0.1 g/cm³ , a boiling point of 243.7±40.0 °C at 760 mmHg , and a flash point of 101.2±27.3 °C . The compound has a molar refractivity of 41.0±0.4 cm³ , and a polarizability of 16.3±0.5 10^-24 cm³ . It has a polar surface area of 52 Ų , and a molar volume of 182.3±3.0 cm³ .科学的研究の応用
Microbial Metabolism
Methanesulfonic acid, related to the chemical family of 4,4,5,5,5-Pentafluoropentyl methanesulfonate, is utilized by diverse aerobic bacteria as a sulfur source for growth. Specialized methylotrophs can use it as a carbon and energy substrate, supporting microbial metabolism through the catalysis by methanesulfonate monooxygenase (Kelly & Murrell, 1999).
Chemical Synthesis
Research into N-acylation reagents has led to the development of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, showcasing good chemoselectivity in synthesis processes (Kondo et al., 2000).
Battery Technology
In lithium-ion batteries, Methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) has been explored as an additive to enhance the interfacial stability of LiMn2O4 cathode/electrolyte at elevated temperatures, demonstrating significant improvement in capacity retention (Huang et al., 2018).
Enzyme Inhibition
Furan sulfonylhydrazones, derived from methane sulfonic acid hydrazide, have shown inhibitory activities on carbonic anhydrase I (hCA I) isoenzyme, indicating potential in drug development and enzymatic study (Gündüzalp et al., 2016).
Material Science
The electrochemical properties of vanadium pentoxide in methanesulfonyl chloride-aluminum chloride ionic liquid highlight the potential of methanesulfonic acid derivatives in developing advanced materials with specific electrochemical characteristics (Su et al., 2001).
Safety and Hazards
The safety information for 4,4,5,5,5-Pentafluoropentyl methanesulfonate indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
生化学分析
Biochemical Properties
4,4,5,5,5-Pentafluoropentyl methanesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on its ability to act as a sulfonate ester, which can participate in nucleophilic substitution reactions. This compound is known to interact with enzymes such as sulfatases and esterases, which can hydrolyze the sulfonate ester bond, leading to the release of the pentafluoropentyl group . Additionally, it can form covalent bonds with proteins, altering their structure and function.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain signaling pathways by covalently modifying key signaling proteins . This modification can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux and levels of metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to active sites of enzymes, inhibiting their activity by forming covalent bonds . This inhibition can lead to downstream effects on cellular processes and gene expression. Additionally, this compound can activate certain enzymes by acting as a substrate, leading to the production of active metabolites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C) . It can degrade over time, especially under conditions that promote hydrolysis of the sulfonate ester bond. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular function, including prolonged inhibition of enzyme activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can cause significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as sulfatases and esterases, which can hydrolyze the sulfonate ester bond . This interaction leads to the release of the pentafluoropentyl group, which can further participate in metabolic reactions. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, depending on the expression levels of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its effects . For example, it may localize to the endoplasmic reticulum or mitochondria, depending on the presence of specific targeting signals. The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .
特性
IUPAC Name |
4,4,5,5,5-pentafluoropentyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F5O3S/c1-15(12,13)14-4-2-3-5(7,8)6(9,10)11/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRVGMDZPRZPDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCC(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90475884 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252947-01-6 | |
| Record name | 4,4,5,5,5-pentafluoropentyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90475884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethoxyBenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B1589983.png)
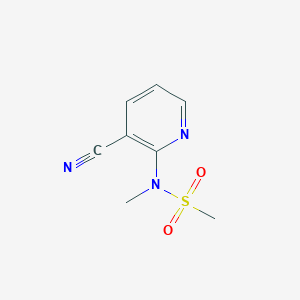

![Methyl 2-[4-(chloromethyl)phenyl]acetate](/img/structure/B1589986.png)
![3-Benzyl-7-chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B1589987.png)
